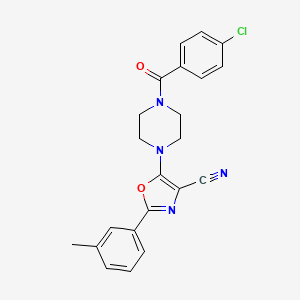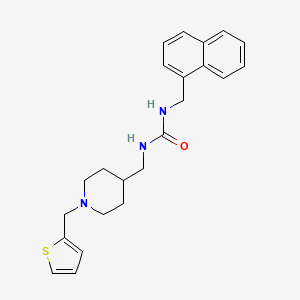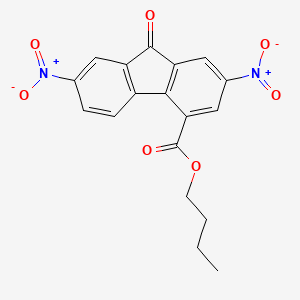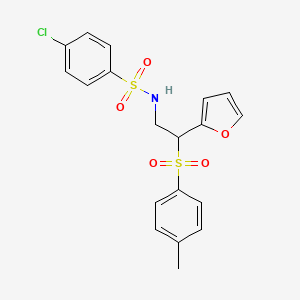
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound belongs to the oxazole class of compounds and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
- Novel triazole derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Certain derivatives exhibited good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
- Another study focused on synthesizing new 1,2,4-triazole derivatives, aiming at antimicrobial and anti-inflammatory activities. These compounds, through their interaction with microbial and inflammatory pathways, present a promising avenue for developing novel treatments (Al-Omar et al., 2010).
Tuberculostatic Activity
- Research into phenylpiperazine derivatives revealed some compounds with in vitro tuberculostatic activity. This suggests the potential application of structurally related compounds in treating tuberculosis, a pressing global health issue (Foks et al., 2004).
Synthetic Methodologies
- The development of novel synthetic methods for related compounds demonstrates the versatility of these chemical structures in drug development and other applications. For instance, improved synthetic methods for benzofuran-2-carboxylic acid derivatives, related to the inquiry, highlight advances in chemical synthesis that can lead to more efficient production of therapeutic agents (Jian-me, 2015).
properties
IUPAC Name |
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-3-2-4-17(13-15)20-25-19(14-24)22(29-20)27-11-9-26(10-12-27)21(28)16-5-7-18(23)8-6-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXZSGPHASOJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2562453.png)
![2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2562454.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2562456.png)
![1-[(2,5-Dimethylphenyl)methyl]-3'-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2562459.png)
![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2562460.png)




![5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2562467.png)

![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)